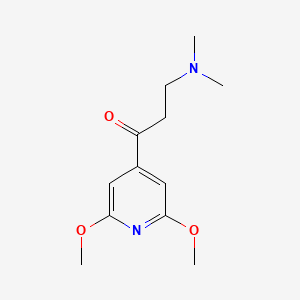

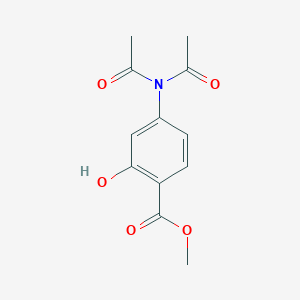

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Computational Analysis

A study detailed the single crystal X-ray structure of methyl 4-hydroxybenzoate, a closely related compound, at 120 K, showing its condensation into a 3D framework via extensive hydrogen bonding. Hirshfeld surface and computational analyses, including Hartree Fock and Density Functional Theory methods, were conducted to determine molecular interactions, potentially underlining its pharmaceutical activity. This research underscores the molecule's significance in understanding the structural basis of its activity and applications in material science and pharmaceuticals (Sharfalddin et al., 2020).

Solubility and Pharmaceutical Interpretation

Another study explored the solubility of various parabens, closely related to methyl 4-(n-acetylacetamido)-2-hydroxybenzoate, highlighting their non-linear van't Hoff solubility temperature plots. This work is crucial for pharmaceutical sciences, offering insights into the physicochemical properties of these compounds, which can impact formulation and stability of pharmaceutical products (Grant et al., 1984).

Antiparasitic and Antibacterial Activities

Research on derivatives of methyl-2-ethoxybenzoate demonstrated anti-coccidial activity, suggesting potential applications in developing antiparasitic agents. Such studies are pivotal for discovering new treatments for parasitic infections (Rogers et al., 1964). Additionally, zinc complexes of benzothiazole-derived Schiff bases, synthesized from 2-acetamidobenzaldehyde, exhibited antibacterial activity against pathogenic strains. This indicates the potential for methyl 4-(n-acetylacetamido)-2-hydroxybenzoate derivatives in antimicrobial applications (Chohan et al., 2003).

Environmental Impact and Detection Methods

Studies on the occurrence, fate, and behavior of parabens in aquatic environments reviewed their ubiquity, degradation, and persistence, contributing to our understanding of environmental contamination and potential ecological impacts (Haman et al., 2015). The development of an HPLC–MS/MS method for the analysis of parabens in food demonstrates the importance of accurate detection techniques for monitoring and ensuring the safety of consumer products (Cao et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-(diacetylamino)-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13(8(2)15)9-4-5-10(11(16)6-9)12(17)18-3/h4-6,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYWHTPYAGVMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC(=C(C=C1)C(=O)OC)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate | |

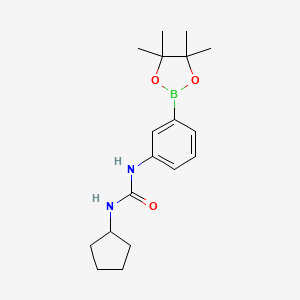

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

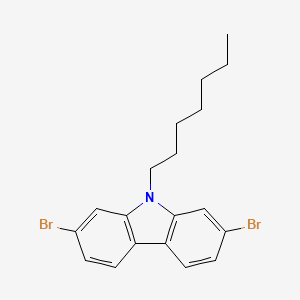

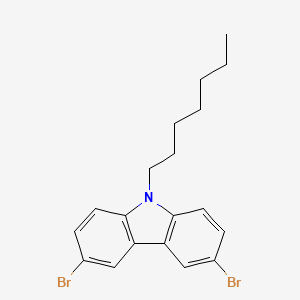

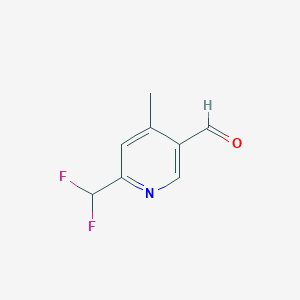

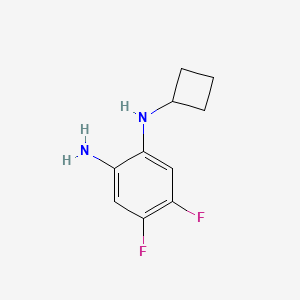

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)

![3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B1436073.png)

![5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B1436077.png)